A Guide to the Spectroscopic Characterization of 2,4-Dichloro-5-methylphenol
A Guide to the Spectroscopic Characterization of 2,4-Dichloro-5-methylphenol
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2,4-dichloro-5-methylphenol (CAS No. 1124-07-8). As a chlorinated phenolic compound, its precise structural elucidation is critical for applications in pharmaceutical development, environmental analysis, and chemical synthesis. This document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Electron Ionization Mass Spectrometry (EI-MS) for the definitive identification of this molecule. In the absence of publicly available experimental spectra, this guide leverages established spectroscopic principles and predictive models to construct a detailed, expected analytical fingerprint. Each section provides an in-depth interpretation of the predicted data, the causal mechanisms behind the spectral features, and field-proven protocols for data acquisition.
Introduction: The Analytical Challenge
2,4-Dichloro-5-methylphenol is an aromatic compound featuring a hydroxyl group, a methyl group, and two chlorine atoms as substituents on a benzene ring. This specific substitution pattern gives rise to a unique spectroscopic signature. For researchers in drug development, confirming the identity and purity of such a molecule is a non-negotiable step in ensuring the integrity of synthetic pathways and the safety of final products.
This guide is structured to provide a multi-faceted analytical approach. We will dissect the predicted data from each key spectroscopic method, offering not just the numbers, but the scientific rationale for why each peak and signal appears where it does. This foundational understanding is crucial for troubleshooting unexpected results and adapting methodologies to new, but related, chemical entities.
Molecular Structure and Key Identifiers
-
Chemical Name: 2,4-Dichloro-5-methylphenol
-
Synonyms: 4,6-Dichloro-m-cresol
-
Molecular Weight: 177.03 g/mol (using most common isotopes: ¹²C, ¹H, ³⁵Cl, ¹⁶O)[2]
Figure 1: Structure of 2,4-Dichloro-5-methylphenol with atom numbering.
Nuclear Magnetic Resonance (¹H & ¹³C NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By observing the behavior of atomic nuclei in a strong magnetic field, we can map out connectivity and deduce the chemical environment of each atom.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For 2,4-dichloro-5-methylphenol, we expect four unique signals.
Table 1: Predicted ¹H NMR Data for 2,4-Dichloro-5-methylphenol (in CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 7.35 | Singlet (s) | 1H | H-3 | This proton is ortho to a strongly electron-withdrawing chlorine atom and meta to another, leading to significant deshielding and a downfield shift. |
| ~ 7.05 | Singlet (s) | 1H | H-6 | This proton is ortho to the electron-donating hydroxyl group and meta to the methyl group, resulting in a more shielded (upfield) position compared to H-3. |
| ~ 5.5 - 6.5 | Broad Singlet (br s) | 1H | -OH | The chemical shift of phenolic protons is highly variable and depends on concentration, temperature, and solvent due to hydrogen bonding. The signal is typically broad and exchanges with D₂O.[3] |
| ~ 2.30 | Singlet (s) | 3H | -CH₃ | The methyl group is attached to an aromatic ring and is not adjacent to any protons, resulting in a singlet in the typical benzylic region. |
Expertise in Interpretation: The key to assigning the aromatic protons (H-3 and H-6) lies in understanding substituent effects.[4]
-
Electron-Withdrawing Groups (EWGs) like chlorine deshield nearby protons, shifting their signals downfield (to a higher ppm value).
-
Electron-Donating Groups (EDGs) like hydroxyl (-OH) and alkyl (-CH₃) shield nearby protons, shifting them upfield (to a lower ppm value).[4]
In this molecule, H-3 is flanked by two chlorine atoms (one ortho, one para), experiencing a strong deshielding effect. H-6, however, is ortho to the shielding -OH group and para to a chlorine atom. The net effect places H-6 at a higher field (lower ppm) than H-3. Since there are no adjacent protons to H-3 or H-6, both are predicted to appear as sharp singlets.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the lack of symmetry in 2,4-dichloro-5-methylphenol, all seven carbon atoms are chemically distinct and should produce seven individual signals.
Table 2: Predicted ¹³C NMR Data for 2,4-Dichloro-5-methylphenol (in CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~ 152 | C-1 (C-OH) | The carbon directly attached to the highly electronegative oxygen atom is significantly deshielded and appears furthest downfield.[5][6] |
| ~ 138 | C-5 (C-CH₃) | The ipso-carbon of the methyl group. |
| ~ 132 | C-3 | Aromatic C-H carbon. |
| ~ 129 | C-4 (C-Cl) | The carbon bonded to chlorine experiences deshielding, though the "heavy atom effect" can be complex.[7] |
| ~ 125 | C-2 (C-Cl) | The second carbon bonded to chlorine, in a different environment than C-4. |
| ~ 118 | C-6 | Aromatic C-H carbon, shielded by the adjacent -OH group. |
| ~ 20 | -CH₃ | The sp³-hybridized methyl carbon appears significantly upfield, in the typical range for alkyl groups.[5] |
Expertise in Interpretation: The assignment of ¹³C NMR signals in substituted benzenes can be reliably estimated using additive models and general principles.[8][9] Carbons directly bonded to electronegative atoms (O, Cl) are shifted downfield. The C-1 carbon, attached to the oxygen of the hydroxyl group, will be the most deshielded of the ring carbons. The methyl carbon, being the only sp³-hybridized carbon, is easily identified by its far upfield shift.
Experimental Protocol: NMR Sample Preparation
This protocol ensures the acquisition of high-resolution spectra by minimizing contaminants and ensuring sample homogeneity.
-
Material Preparation: Weigh approximately 10-15 mg of solid 2,4-dichloro-5-methylphenol for ¹H NMR (or 50-75 mg for ¹³C NMR) and place it into a clean, dry vial.[10][11]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), to the vial. CDCl₃ is an excellent choice for many organic solids due to its good dissolving power and relatively simple residual solvent signal (~7.26 ppm).[9]
-
Dissolution: Gently agitate or vortex the vial to ensure the solid completely dissolves. A clear, particulate-free solution is essential for high-quality spectra.[6]
-
Filtration and Transfer: Using a Pasteur pipette with a small plug of glass wool (do not use cotton), filter the solution directly into a clean, 5 mm NMR tube. This step removes any microscopic dust or undissolved particles that can degrade spectral quality.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly. Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).
Predicted IR Absorption Bands
The FTIR spectrum of 2,4-dichloro-5-methylphenol is dominated by absorptions corresponding to the O-H, C-H, C=C, and C-Cl bonds.
Table 3: Predicted Major IR Absorption Bands for 2,4-Dichloro-5-methylphenol
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
|---|---|---|---|
| 3500–3200 (broad, strong) | O-H Stretch | Phenolic -OH | The broadness of this peak is a hallmark of hydrogen bonding between phenol molecules in the solid state.[12][13] |
| ~ 3050 (weak to medium) | C-H Stretch | Aromatic C-H | sp² C-H stretching vibrations typically appear just above 3000 cm⁻¹. |
| 1600–1450 (multiple, medium) | C=C Stretch | Aromatic Ring | These absorptions are due to the stretching of the carbon-carbon double bonds within the benzene ring. Multiple peaks are expected. |
| 880–800 (strong) | C-H Bend (out-of-plane) | Aromatic C-H | The specific position of this strong band is highly diagnostic of the aromatic substitution pattern. For a 1,2,4,5-tetrasubstituted ring, a strong absorption in this region is expected. |
| 800–600 (medium to strong) | C-Cl Stretch | Aryl-Chloride | The carbon-chlorine stretching vibrations typically appear in the fingerprint region of the spectrum. |
Experimental Protocol: FTIR KBr Pellet Method
For solid samples, the potassium bromide (KBr) pellet method is a gold-standard technique that produces high-quality transmission spectra. The principle is to disperse the solid analyte in an IR-transparent matrix (KBr).[14]
Figure 2: Workflow for FTIR sample preparation using the KBr pellet method.
-
Equipment Preparation: Thoroughly clean and dry an agate mortar and pestle, and all components of a pellet die. Moisture is a significant interferent, showing broad absorptions around 3400 cm⁻¹ and 1640 cm⁻¹.[15]
-
Material Preparation: Use spectroscopic grade KBr powder, dried in an oven at ~110°C for several hours and stored in a desiccator.[14]
-
Grinding & Mixing: Weigh approximately 1-2 mg of the 2,4-dichloro-5-methylphenol sample and grind it to a very fine powder in the agate mortar. Add ~200 mg of the dry KBr powder and continue to mix gently but thoroughly until the mixture is homogenous.[16]
-
Pellet Formation: Transfer a portion of the powder mixture into the pellet die. Place the die into a hydraulic press and apply 8-10 tons of pressure for several minutes.
-
Analysis: Carefully remove the resulting transparent or translucent pellet from the die and place it in the sample holder of the FTIR spectrometer. Acquire a background spectrum of the empty sample chamber first, then acquire the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, Electron Ionization (EI) is a "hard" ionization technique that causes predictable fragmentation of the molecule, providing a structural fingerprint.[17][18]
Predicted Mass Spectrum and Fragmentation
The mass spectrum of 2,4-dichloro-5-methylphenol will be defined by its molecular weight and the presence of two chlorine atoms.
-
Molecular Ion (M⁺): The most critical feature is the isotopic pattern of the molecular ion. Chlorine has two stable isotopes: ³⁵Cl (~75% abundance) and ³⁷Cl (~25% abundance).[19] A molecule with two chlorine atoms will therefore exhibit three distinct peaks for the molecular ion:
-
M⁺ peak: (Contains two ³⁵Cl atoms) at m/z 176 .
-
[M+2]⁺ peak: (Contains one ³⁵Cl and one ³⁷Cl) at m/z 178 .
-
[M+4]⁺ peak: (Contains two ³⁷Cl atoms) at m/z 180 . The predicted intensity ratio of these peaks is approximately 9:6:1 , which is a definitive indicator for a dichlorinated compound.[3][20][21]
-
-
Key Fragmentation Pathways: The high energy of EI-MS (typically 70 eV) will cause the molecular ion to fragment.[22]
-
Loss of Methyl Radical ([M-15]⁺): Cleavage of the C-C bond between the ring and the methyl group results in the loss of a ·CH₃ radical (15 Da). This will produce a fragment ion cluster at m/z 161, 163, 165 (still containing two chlorines).
-
Loss of Chlorine Radical ([M-35]⁺): Loss of a ·Cl radical (35 Da) is a common pathway for chlorinated aromatics. This would yield a fragment at m/z 141 (containing one remaining chlorine, which would show a smaller [M+2] peak at m/z 143 in a 3:1 ratio).
-
Experimental Protocol: Electron Ionization (EI-MS)
This describes a general procedure for analyzing a solid, thermally stable organic compound via a direct insertion probe or GC-MS.
-
Sample Introduction: Dissolve a small amount (<1 mg) of 2,4-dichloro-5-methylphenol in a volatile solvent like methanol or dichloromethane.
-
Ionization: Introduce the sample into the high-vacuum source of the mass spectrometer. If using a direct probe, the sample is volatilized by heating. In a GC-MS system, the compound is vaporized and separated on a GC column before entering the source.[23]
-
Electron Bombardment: In the ion source, the gaseous molecules are bombarded by a beam of electrons accelerated to 70 eV. This energy is sufficient to eject an electron from the molecule, forming the molecular ion (M⁺), and to induce fragmentation.[18]
-
Mass Analysis: The newly formed positive ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate the mass spectrum, which plots relative abundance versus m/z.
Conclusion: An Integrated Spectroscopic Profile
The structural confirmation of 2,4-dichloro-5-methylphenol relies on the synergistic interpretation of data from multiple spectroscopic techniques. The predicted analytical data provides a robust and unique fingerprint for this molecule:
-
¹H NMR will show two distinct aromatic singlets, a broad phenolic proton, and a sharp methyl singlet.
-
¹³C NMR will display seven unique signals, confirming the asymmetric nature of the molecule.
-
FTIR will be characterized by a broad O-H stretch, aromatic C-H and C=C signals, and strong C-Cl absorptions.
-
EI-MS will provide the definitive molecular weight and confirmation of two chlorine atoms through the characteristic M⁺, [M+2]⁺, and [M+4]⁺ ion cluster at m/z 176, 178, and 180 with a 9:6:1 intensity ratio.
By understanding the predicted spectroscopic behavior and employing the validated protocols outlined in this guide, researchers and scientists can confidently identify 2,4-dichloro-5-methylphenol and ensure the quality and integrity of their work.
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